Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C13H14N2O3 It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate typically involves the reaction of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with ammonia. The reaction is carried out in isopropanol at 110°C in a pressure reactor overnight . This method ensures the efficient conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Buchwald-Hartwig C-N bond formation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
- 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester
- Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Comparison: Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 246.26 g/mol, is primarily investigated for its antimicrobial and antiviral properties, as well as its role in drug discovery.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, thereby altering their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, which is critical for bacterial growth and survival.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Antiviral Properties : Investigated for potential efficacy against viral infections.
- Anticancer Potential : Preliminary studies suggest activity against certain cancer cell lines.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Contains amino and methoxy groups | Potentially broad-spectrum antimicrobial activity |
Ethyl 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylate | Chlorine substitution at position 7 | Different reactivity and selectivity profiles |
Ethyl 4-Aminobenzoate | Lacks quinoline structure | Primarily used as an intermediate |
This comparison highlights the distinctiveness of this compound due to its specific combination of functional groups, which may confer unique biological activities not present in other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development .
- Antiviral Activity : In vitro assays demonstrated that this compound could inhibit viral replication in specific cell lines, pointing towards its application in antiviral drug development.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that this compound exhibited cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent .
Properties
IUPAC Name |
ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSHDCTTIZJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586471 | |
Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908350-29-8 | |
Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 908350-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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